

# Application Notes and Protocols for Perampanel in In-Vitro Electrophysiology

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## Compound of Interest

Compound Name: Perampanel

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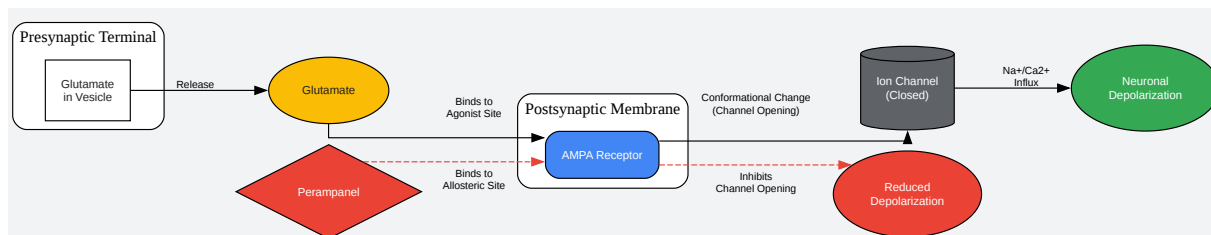
For Researchers, Scientists, and Drug Development Professionals

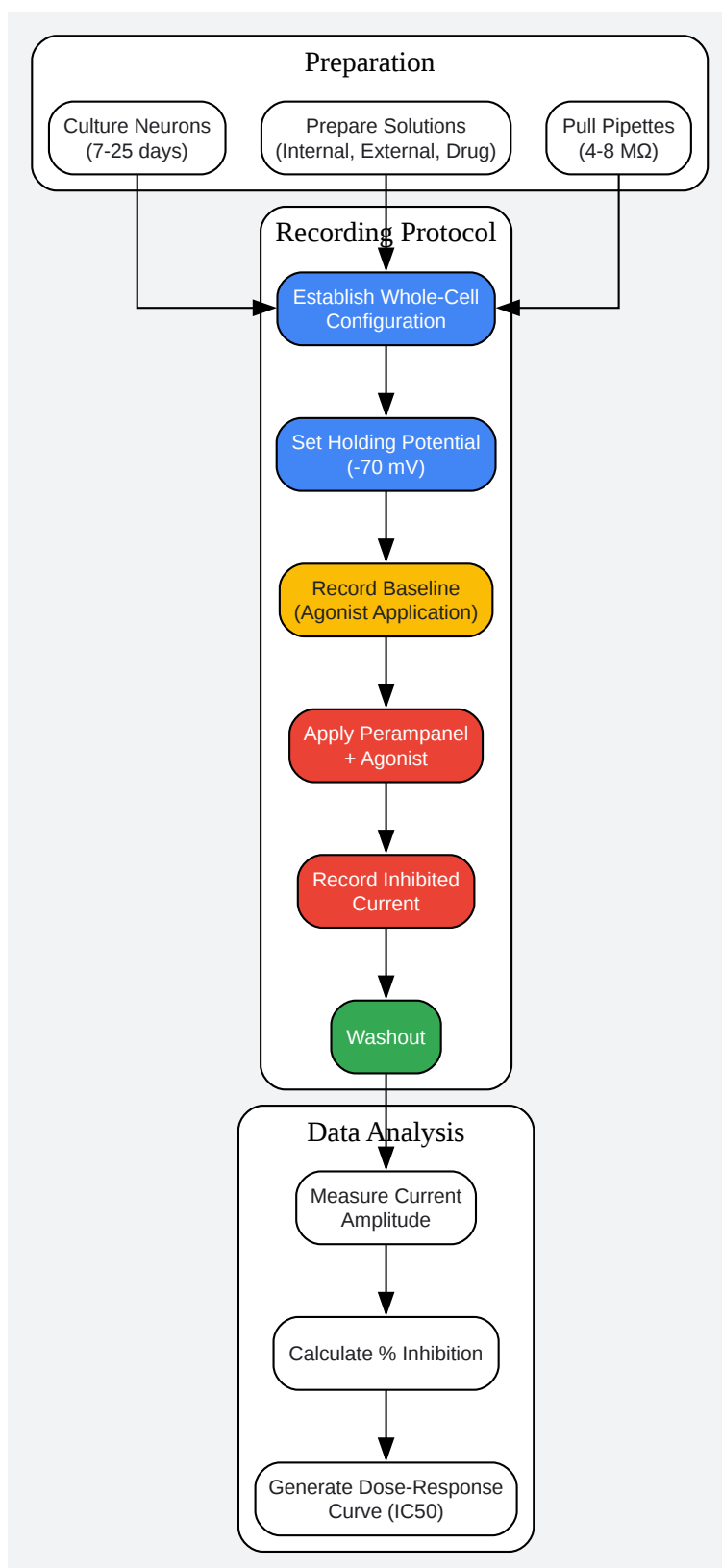
## Introduction

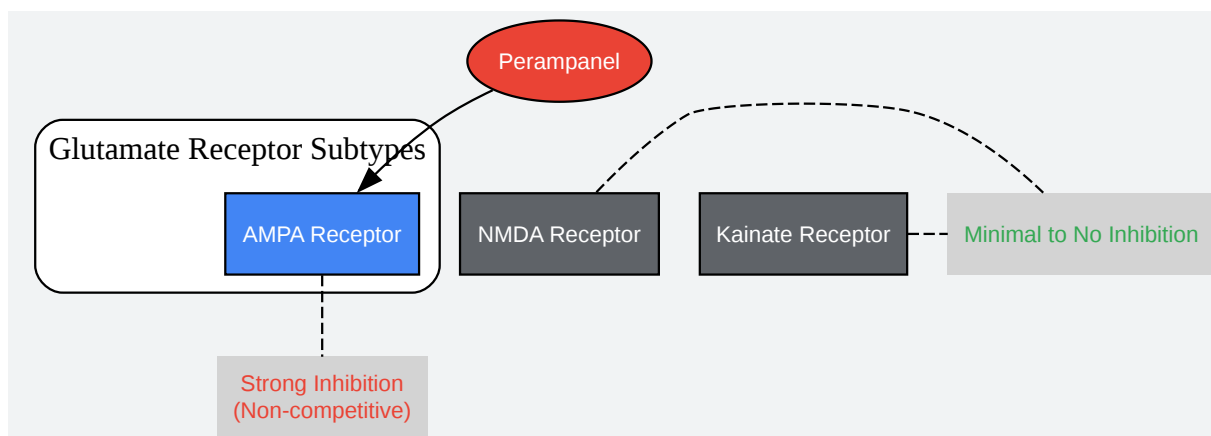
**Perampanel** (Fycompa®) is a first-in-class, selective, non-competitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It is utilized as an antiepileptic drug, and its mechanism of action makes it a valuable tool for in-vitro electrophysiological studies of glutamatergic neurotransmission.[4][5] **Perampanel**'s ability to allosterically modulate AMPA receptors allows for the investigation of synaptic plasticity, network excitability, and the role of AMPA receptors in various physiological and pathological states.[1][6] These application notes provide detailed protocols for the use of **Perampanel** in common in-vitro electrophysiology assays.

## Mechanism of Action

**Perampanel** exerts its effect by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate agonist binding site.[1] This non-competitive binding action reduces the influx of calcium and sodium ions in response to glutamate binding, thereby decreasing excitatory postsynaptic potentials.[1][7] Radioligand binding studies indicate that **Perampanel**'s binding site is shared with or allosterically coupled to that of other non-competitive antagonists like GYKI 52466.[1][8] This interaction is thought to occur on the linker peptide segments of AMPA receptor subunits, which are crucial for transducing agonist binding into the opening of the ion channel.[1][9] Critically, **Perampanel** shows high selectivity for AMPA receptors with minimal to no effect on N-methyl-D-aspartate (NMDA) receptor currents.[1][8][10]







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## References

- 1. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMPAR antagonist perampanel protects the neurovascular unit against traumatic injury via regulating Sirt3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fycompa.com [fycompa.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Perampanel inhibits calcitonin gene-related peptide release from rat brainstem in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
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